molecular formula C10H19ClN2O2 B1443598 (2-Methyl-pyrrolidin-2-yl)-morpholin-4-yl-methanone hydrochloride CAS No. 1361114-47-7

(2-Methyl-pyrrolidin-2-yl)-morpholin-4-yl-methanone hydrochloride

Cat. No. B1443598
M. Wt: 234.72 g/mol
InChI Key: INHOVZUKBDBTDM-UHFFFAOYSA-N
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Description

(2-Methyl-pyrrolidin-2-yl)-morpholin-4-yl-methanone hydrochloride , also known by its chemical formula C₁₁H₁₇N₃O·HCl , is a synthetic compound with potential pharmaceutical applications. It falls within the category of heterocyclic building blocks and exhibits interesting structural features.



Synthesis Analysis

The synthesis of this compound involves intricate organic chemistry techniques. While I don’t have specific analytical data for this product, it is essential to confirm its identity and purity during synthesis. Researchers typically employ various reagents and conditions to achieve the desired product. For detailed synthetic pathways, consult relevant literature.



Molecular Structure Analysis

The molecular structure of (2-Methyl-pyrrolidin-2-yl)-morpholin-4-yl-methanone hydrochloride consists of a pyrrolidine ring (with a methyl substituent) linked to a morpholine ring via an amide linkage. The presence of the morpholine moiety suggests potential bioactivity.



Chemical Reactions Analysis

Understanding the reactivity of this compound is crucial. Researchers investigate its behavior under different conditions, such as acid-base reactions, nucleophilic substitutions, and oxidative processes. These reactions inform its potential applications and functional groups for further modification.



Physical And Chemical Properties Analysis


  • Molecular Weight : Approximately 207.27 g/mol.

  • Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

  • Melting Point : Determine the temperature at which it transitions from solid to liquid.

  • Stability : Assess its stability under different storage conditions (e.g., temperature, light, humidity).


Scientific Research Applications

Analysis and Detection Techniques

Research on pyrrolidinophenone derivatives, which share structural similarities with the compound , highlights the development of analytical methods for detecting these substances in biological fluids. Techniques such as solid-phase extraction and chromatography-mass spectrometry are crucial for identifying and quantifying these compounds, indicating the importance of advanced analytical methods in the study of novel psychoactive substances (Synbulatov et al., 2019).

Surface Chemistry and Surfactants

The study of pyrrolidone-based surfactants reveals the chemical versatility and surface-active properties of pyrrolidone derivatives. These compounds, including morpholine derivatives, can enhance the performance of surfactants in industrial and pharmaceutical applications by improving water solubility and reducing toxicity (Login, 1995).

Drug Discovery and Pharmacology

Pyrrolidine rings, a core structural component of many bioactive molecules, including those related to the compound , are extensively utilized in medicinal chemistry. Their incorporation into drug candidates can lead to improved pharmacokinetic properties and biological activity, underscoring the role of pyrrolidine derivatives in the development of new therapeutics for various diseases (Li Petri et al., 2021).

Environmental Implications

The photocatalytic degradation of pollutants, including morpholine derivatives, in water showcases the environmental applications of research on these compounds. Understanding their degradation pathways and by-products is essential for assessing the environmental impact and developing methods for the removal of such contaminants (Pichat, 1997).

Pharmacological Interest

Morpholine derivatives, due to their structural diversity and presence in various pharmacologically active compounds, have been extensively studied for their broad spectrum of biological activities. Research focuses on the design and synthesis of novel morpholine and pyran derivatives, highlighting the therapeutic potential of these scaffolds in drug development (Asif & Imran, 2019).

Safety And Hazards


  • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Researchers should follow safety protocols when working with this compound.

  • Environmental Impact : Consider its impact on the environment during disposal.


Future Directions


  • Biological Evaluation : Investigate its pharmacological activity (e.g., antimicrobial, anticancer, anti-inflammatory).

  • Structure-Activity Relationship (SAR) : Explore derivatives to optimize its properties.

  • Formulation Development : Design suitable dosage forms (e.g., tablets, injections).

  • Clinical Trials : If promising, move toward clinical trials for potential therapeutic use.


Remember that this analysis is based on available information, and further research is essential. For specific details, consult relevant scientific literature and consider collaborating with experts in the field.


properties

IUPAC Name

(2-methylpyrrolidin-2-yl)-morpholin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-10(3-2-4-11-10)9(13)12-5-7-14-8-6-12;/h11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHOVZUKBDBTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(=O)N2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-pyrrolidin-2-yl)-morpholin-4-yl-methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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